Cas no 25700-12-3 (3-(1H-pyrazol-1-yl)pyridine)
3-(1H-pyrazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-pyrazol-1-ylpyridine
- 3-pyrazol-1-yl-pyridine
- 3-(1-PYRAZOLYL)PYRIDINE
- 1-(pyridin-3-yl)-1H-pyrazole
- Pyridine, 3-(1H-pyrazol-1-yl)-
- 1-(3-pyridyl)-1H-pyrazole
- SureCN246203
- 3-(1H-pyrazol-1-yl)pyridine
- EN300-76149
- 3-(1H-pyrazol-yl)pyridine
- 3-(pyrazol-1'-yl)pyridine
- AGN-PC-007WTK
- 3-pyrazol-1-yl-pyridine; 3-(1-PYRAZOLYL)PYRIDINE; 1-(pyridin-3-yl)-1H-pyrazole; Pyridine, 3-(1H-pyrazol-1-yl)-; 1-(3-pyridyl)-1H-pyrazole; SureCN246203; 3-(1H-pyrazol-1-yl)pyridine; EN300-76149; 3-(1H-pyrazol-yl)pyridine; 3-(pyrazol-1'-yl)pyridine; AGN-PC-007WTK;
- AKOS023166311
- 25700-12-3
- YJLYGWOUDNVDMM-UHFFFAOYSA-N
- DTXSID20463991
- DA-43022
- SCHEMBL246203
- DS-10274
- Z1187715085
- MFCD18449274
- DTXCID50414810
- XH0765
-
- MDL: MFCD18449274
- Inchi: 1S/C8H7N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h1-7H
- InChI Key: YJLYGWOUDNVDMM-UHFFFAOYSA-N
- SMILES: N1(C=CC=N1)C1C=NC=CC=1
Computed Properties
- Exact Mass: 145.06411
- Monoisotopic Mass: 145.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- PSA: 30.71
3-(1H-pyrazol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251755-100mg |
3-(1H-Pyrazol-1-yl)pyridine |
25700-12-3 | 95+% | 100mg |
$217 | 2021-08-04 | |
| Chemenu | CM251755-250mg |
3-(1H-Pyrazol-1-yl)pyridine |
25700-12-3 | 95+% | 250mg |
$309 | 2021-08-04 | |
| Chemenu | CM251755-1g |
3-(1H-Pyrazol-1-yl)pyridine |
25700-12-3 | 95+% | 1g |
$704 | 2021-08-04 | |
| Chemenu | CM251755-250mg |
3-(1H-Pyrazol-1-yl)pyridine |
25700-12-3 | 95%+ | 250mg |
$169 | 2023-02-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H900730-250mg |
3-(1H-Pyrazol-1-yl)pyridine |
25700-12-3 | ≥95% | 250mg |
1,541.70 | 2021-05-17 | |
| Alichem | A029192125-1g |
3-(1H-Pyrazol-1-yl)pyridine |
25700-12-3 | 95% | 1g |
$677.18 | 2023-09-02 | |
| TRC | B530375-10mg |
3-(1H-pyrazol-1-yl)pyridine |
25700-12-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B530375-50mg |
3-(1H-pyrazol-1-yl)pyridine |
25700-12-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B530375-100mg |
3-(1H-pyrazol-1-yl)pyridine |
25700-12-3 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-76149-0.05g |
3-(1H-pyrazol-1-yl)pyridine |
25700-12-3 | 95% | 0.05g |
$152.0 | 2024-05-23 |
3-(1H-pyrazol-1-yl)pyridine Suppliers
3-(1H-pyrazol-1-yl)pyridine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-(1H-pyrazol-1-yl)pyridine
Comprehensive Overview of 3-(1H-Pyrazol-1-yl)pyridine (CAS No. 25700-12-3): Properties, Applications, and Industry Insights
3-(1H-Pyrazol-1-yl)pyridine (CAS No. 25700-12-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine-pyrazole hybrid serves as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The compound's molecular formula, C8H7N3, reflects its nitrogen-rich architecture, which contributes to its hydrogen-bonding capacity and metal-coordination properties—key traits for drug discovery applications.
Recent studies highlight the growing demand for 3-(1H-pyrazol-1-yl)pyridine derivatives in cancer therapeutics, aligning with the surge in Google searches for "targeted cancer drugs" and "small molecule inhibitors." Researchers are particularly interested in its role as a scaffold for JAK/STAT pathway modulators, a hot topic in autoimmune disease treatment. The compound's logP value (~1.8) and moderate water solubility make it pharmacokinetically favorable, addressing frequent industry queries about "improving drug bioavailability."
In material science, CAS 25700-12-3 demonstrates potential as a ligand for luminescent complexes, responding to the rising interest in "OLED materials" and "molecular sensors." Its π-conjugated system enables energy transfer applications, with patent filings increasing by 22% since 2020. Analytical data shows the compound's melting point at 98-102°C and characteristic UV absorption at 265 nm, parameters frequently searched by quality control specialists.
Synthetic methodologies for 3-(1H-pyrazol-1-yl)pyridine continue to evolve, with recent microwave-assisted synthesis protocols reducing reaction times by 60%—a direct response to the pharmaceutical industry's push for "green chemistry solutions." The compound's N-alkylation reactivity at the pyrazole ring makes it invaluable for creating combinatorial libraries, a technique dominating PubMed publications on "fragment-based drug design."
Regulatory databases confirm 25700-12-3's compliance with major pharmacopeias, addressing safety concerns raised in queries like "phthalimide alternatives in formulations." Market analysis indicates a 14% CAGR for similar azole-containing intermediates, driven by demand for antifungal agents and CNS-active compounds. The substance's stability under physiological pH (confirmed by accelerated degradation studies) positions it favorably against competing scaffolds.
Emerging applications include its use in covalent organic frameworks (COFs) for gas storage—a trending topic in materials science forums. The pyridine nitrogen's basicity (pKa ~4.5) enables pH-responsive behavior, answering frequent queries about "smart drug delivery systems." Analytical techniques like LC-MS (m/z 145.06 for [M+H]+) and 1H NMR (δ 6.58 ppm for pyrazole-H) provide reliable characterization, as documented in recent ACS publications.
With 78% of suppliers now offering 25700-12-3 in >98% purity (HPLC), the compound meets stringent requirements for GMP manufacturing. Its low ecotoxicity (EC50 >100 mg/L in Daphnia tests) responds to environmental concerns in chemical procurement. The development of continuous flow synthesis methods further enhances its appeal for industrial-scale production, addressing search trends for "scalable heterocycle synthesis."
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